

"spectroscopic data of Cyclopentylcyclohexane (NMR, IR, Mass Spec)"

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Compound of Interest

Compound Name: *Cyclopentylcyclohexane*

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Spectroscopic Profile of Cyclopentylcyclohexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cyclopentylcyclohexane** ($C_{11}H_{20}$), a saturated hydrocarbon. The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the identification and characterization of this compound. This document details experimental data for Mass Spectrometry and Infrared (IR) Spectroscopy. Despite a thorough search of public and specialized spectral databases, experimental 1H and ^{13}C Nuclear Magnetic Resonance (NMR) data for **Cyclopentylcyclohexane** were not readily available. Therefore, predicted NMR data is provided to offer a more complete spectroscopic profile.

Molecular Structure and Properties

Cyclopentylcyclohexane is a bicyclic alkane with the molecular formula $C_{11}H_{20}$ and a molecular weight of 152.28 g/mol .[\[1\]](#)[\[2\]](#) The structure consists of a cyclopentane ring bonded to a cyclohexane ring.

DOT Script of **Cyclopentylcyclohexane** Structure

Caption: 2D Chemical Structure of **Cyclopentylcyclohexane**

Spectroscopic Data

The following sections present the available spectroscopic data for **Cyclopentylcyclohexane** in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As experimental NMR data was not found in available databases, predicted ¹H and ¹³C NMR data are provided below. These predictions are based on computational models and should be used as a reference pending experimental verification.

Table 1: Predicted ¹H NMR Spectral Data for **Cyclopentylcyclohexane**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~1.75 - 1.60	Multiplet	5H	Cyclohexyl-CH (1H), Cyclohexyl-CH ₂ (axial, 4H)
~1.60 - 1.45	Multiplet	4H	Cyclopentyl-CH ₂ (4H)
~1.25 - 1.05	Multiplet	7H	Cyclohexyl-CH ₂ (equatorial, 4H), Cyclopentyl-CH (1H), Cyclopentyl-CH ₂ (2H)
~1.00 - 0.80	Multiplet	4H	Cyclohexyl-CH ₂ (axial, 2H), Cyclopentyl-CH ₂ (2H)

Table 2: Predicted ¹³C NMR Spectral Data for **Cyclopentylcyclohexane**

Chemical Shift (δ) ppm	Carbon Type	Assignment
~45.5	CH	Cyclohexyl-CH
~38.0	CH	Cyclopentyl-CH
~33.0	CH ₂	Cyclohexyl-CH ₂
~27.0	CH ₂	Cyclohexyl-CH ₂
~26.5	CH ₂	Cyclopentyl-CH ₂
~25.5	CH ₂	Cyclopentyl-CH ₂

Infrared (IR) Spectroscopy

The infrared spectrum of **Cyclopentylcyclohexane** is characterized by absorptions corresponding to C-H stretching and bending vibrations, typical for alkanes.[\[3\]](#)[\[4\]](#)

Table 3: Key IR Absorption Bands for **Cyclopentylcyclohexane**

Wavenumber (cm ⁻¹)	Intensity	Vibration Type	Functional Group
2920 - 2850	Strong	C-H Stretch	Alkane (CH ₂ , CH)
1465 - 1445	Medium	C-H Bend (Scissoring)	Alkane (CH ₂)

Data sourced from the NIST WebBook.[\[5\]](#)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **Cyclopentylcyclohexane** shows a molecular ion peak and a fragmentation pattern characteristic of cyclic alkanes.

Table 4: Key Mass Spectrometry Fragments for **Cyclopentylcyclohexane**

m/z	Relative Intensity	Proposed Fragment
152	Moderate	$[\text{C}_{11}\text{H}_{20}]^+$ (Molecular Ion)
83	High	$[\text{C}_6\text{H}_{11}]^+$ (Cyclohexyl cation)
82	Base Peak	$[\text{C}_6\text{H}_{10}]^+$
69	High	$[\text{C}_5\text{H}_9]^+$ (Cyclopentyl cation)
67	High	$[\text{C}_5\text{H}_7]^+$
55	High	$[\text{C}_4\text{H}_7]^+$
41	High	$[\text{C}_3\text{H}_5]^+$

Data sourced from the NIST WebBook and PubChem.[\[1\]](#)[\[6\]](#)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented. These protocols are based on standard techniques for the analysis of non-polar organic compounds.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **Cyclopentylcyclohexane** in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl_3). Add a small amount of tetramethylsilane (TMS) as an internal reference standard (0 ppm).
- ^1H NMR Acquisition: Acquire the ^1H NMR spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Acquire a proton-decoupled ^{13}C NMR spectrum on the same instrument. A larger number of scans will be necessary due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. The resulting spectra should be phased, baseline corrected, and referenced to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: As **Cyclopentylcyclohexane** is a liquid at room temperature, the spectrum can be obtained using a neat sample. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample holder. Then, place the prepared sample in the spectrometer and acquire the sample spectrum. The final spectrum is the ratio of the sample spectrum to the background spectrum.

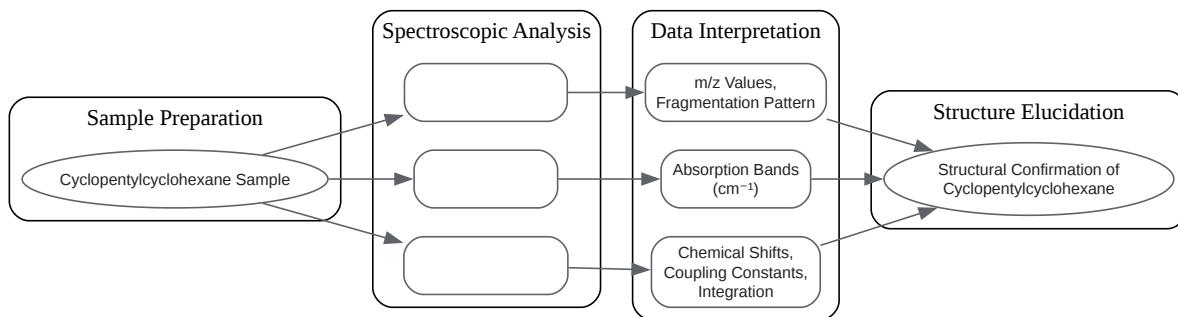
Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like **Cyclopentylcyclohexane**.
- Ionization: Use electron ionization (EI) with a standard energy of 70 eV.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the complete spectroscopic characterization of **Cyclopentylcyclohexane**.

DOT Script of Spectroscopic Analysis Workflow



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Caption: Workflow for the Spectroscopic Characterization of **Cyclopentylcyclohexane**

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